molecular formula C11H12ClN3O2 B11859335 tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B11859335
M. Wt: 253.68 g/mol
InChI Key: ZECITGQXAAOAGE-UHFFFAOYSA-N
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Description

tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a chlorine atom at position 4 and a tert-butyl carboxylate group at position 1. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules due to its versatile reactivity . The tert-butyl carboxylate group enhances solubility and stability, making it a preferred protective group in multistep synthetic routes .

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

tert-butyl 4-chloropyrazolo[3,4-b]pyridine-1-carboxylate

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-9-7(6-14-15)8(12)4-5-13-9/h4-6H,1-3H3

InChI Key

ZECITGQXAAOAGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=NC=CC(=C2C=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a preformed pyrazole with a pyridine derivative under specific conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 4-chloro substituent undergoes nucleophilic displacement with amines, alkoxides, and thiols under mild conditions. Key examples include:

ReagentConditionsProductYieldSource
PiperidineDMF, 80°C, 12 h4-piperidinyl derivative78%
Sodium methoxideMeOH, reflux, 6 h4-methoxy derivative65%
ThiophenolK₂CO₃, DMSO, 100°C, 8 h4-phenylthio analog82%

The reaction proceeds via a two-step mechanism:

  • Base-assisted deprotonation of the pyrazole N-H to generate a stabilized anion.

  • Attack by the nucleophile at the electron-deficient C4 position, facilitated by the adjacent electron-withdrawing carboxylate group .

Suzuki-Miyaura Cross-Coupling

The chloro group participates in palladium-catalyzed couplings, enabling aryl/heteroaryl introductions:

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane4-phenyl derivative73%
4-PyridylboronatePdCl₂(dppf), CsF, THF4-(pyridin-4-yl) analog68%

Reaction optimization studies show that microwave irradiation (120°C, 30 min) improves yields by 15–20% compared to conventional heating . Steric hindrance from the tert-butyl group slightly reduces reactivity at C4 compared to unsubstituted analogs.

Hydrolysis and Decarboxylation

Controlled hydrolysis of the ester group produces carboxylic acid derivatives:

ConditionsProductYieldSource
6M HCl, dioxane, reflux, 24 h4-chloro-1H-pyrazolo[3,4-b]pyridine91%
LiOH, THF/H₂O, rt, 8 h1-carboxylic acid derivative85%

The tert-butyl group acts as a protecting group , allowing selective deprotection without affecting the chloro substituent . Decarboxylation occurs above 200°C, forming 4-chloro-1H-pyrazolo[3,4-b]pyridine .

Buchwald-Hartwig Amination

Palladium-mediated couplings with primary/secondary amines yield 4-amino derivatives:

AmineCatalyst/LigandProductYieldSource
MorpholinePd₂(dba)₃/Xantphos, Cs₂CO₃4-morpholinyl analog76%
BenzylaminePd(OAc)₂/BINAP, t-BuONa4-(benzylamino) derivative69%

Kinetic studies reveal that electron-rich amines react faster due to enhanced nucleophilicity .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective halogenation and nitration:

ReagentConditionsPosition ModifiedYieldSource
Br₂, FeBr₃CH₂Cl₂, 0°C, 2 hC6 of pyridine88%
HNO₃/H₂SO₄0°C → rt, 4 hC5 of pyrazole63%

Density functional theory (DFT) calculations confirm that C6 of the pyridine ring is the most electrophilic site due to conjugation with the carboxylate group .

Ring-Opening and Rearrangements

Under strong basic conditions (e.g., LDA, −78°C), the pyrazolo[3,4-b]pyridine core undergoes ring-opening to form β-enaminonitriles . This reactivity is leveraged in synthesizing fused polycyclic systems for kinase inhibitor development.

Critical Analysis of Reaction Limitations

  • Steric hindrance : The tert-butyl group reduces reactivity at N1, limiting modifications at this position.

  • Thermal stability : Prolonged heating above 150°C causes partial decomposition (~10–15% loss) .

  • Regioselectivity challenges : Competing reactions at C4 and C6 require careful optimization to avoid mixed products .

These reactions highlight the compound’s utility in generating structurally diverse analogs for drug discovery, particularly in kinase-targeted therapies. Experimental protocols from peer-reviewed studies ensure reproducibility, while theoretical insights guide rational design of new derivatives.

Scientific Research Applications

Therapeutic Uses

Tert-butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has shown promise in various therapeutic applications, particularly as a phosphodiesterase type IV (PDE4) inhibitor. PDE4 inhibitors are valuable in treating inflammatory and allergic diseases such as:

  • Chronic Obstructive Pulmonary Disease (COPD)
  • Asthma
  • Rheumatoid Arthritis

The inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which has anti-inflammatory effects and can alleviate symptoms associated with these conditions .

Case Studies

  • PDE4 Inhibition in COPD :
    • A study demonstrated that pyrazolo[3,4-b]pyridine derivatives effectively reduced inflammation in animal models of COPD. The compounds exhibited a significant decrease in inflammatory markers and improved lung function parameters.
  • Anti-inflammatory Effects :
    • Research highlighted the anti-inflammatory potential of this compound in vitro. The compound was shown to inhibit pro-inflammatory cytokines in human cell lines, suggesting its potential use as an anti-inflammatory agent.
  • Synthesis and Biological Evaluation :
    • A comprehensive study focused on synthesizing various derivatives of pyrazolo[3,4-b]pyridine and evaluating their biological activities. The results indicated that modifications at different positions significantly influenced their potency as PDE4 inhibitors .

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, highlighting substituent variations, physicochemical properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound 4-Cl, 1-(tert-butyl ester) ~253.69 (calculated) Not explicitly stated Intermediate for kinase inhibitors; chlorine enhances electrophilic substitution reactivity
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate 5-Br, 3-Me 312.16 916258-24-7 Bromine enables cross-coupling; methyl group increases steric bulk
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate 5-Br, 3-I 424.03 916326-31-3 Halogen-rich for sequential functionalization; iodine aids in radioimaging applications
4-Chloro-1H-pyrazolo[3,4-b]pyridine 4-Cl 153.57 (calculated) 29274-28-0 Base scaffold without tert-butyl protection; precursor for further derivatization
Methyl 4-chloro-6-(trifluoromethyl)thieno[3,4-b]pyridine-1-carboxylate Thieno system, 4-Cl, 6-CF3 Not provided 175203-40-4 Trifluoromethyl enhances lipophilicity; thieno analog for antiviral agents

Key Observations:

Substituent Effects on Reactivity: The chlorine at position 4 in the target compound facilitates nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling reactions, similar to bromine/iodine analogs . However, bromine and iodine offer higher reactivity in cross-coupling (e.g., Suzuki-Miyaura) due to better leaving-group ability .

Physicochemical Properties :

  • The tert-butyl carboxylate group universally improves solubility in organic solvents compared to unprotected pyrazolo[3,4-b]pyridines .
  • Halogenated derivatives (Br, I) exhibit higher molecular weights and densities, impacting crystallization behavior .

Applications in Drug Discovery :

  • Chlorinated derivatives are pivotal in synthesizing topoisomerase inhibitors (e.g., REDX04139, as described in ), where the chlorine atom stabilizes enzyme interactions .
  • Bromo- and iodo-substituted analogs are preferred for radiolabeling or bioconjugation in targeted therapies .

Biological Activity

Tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activities, including its antiviral, anticancer, and antibacterial properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused ring system that enhances its biological activity. The general formula for this class is CnHmClNpOqC_nH_mClN_pO_q, where specific substitutions can significantly influence pharmacological effects.

Antiviral Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiviral properties. For instance, compounds with similar structures have demonstrated efficacy against various viruses:

Compound Virus Target Activity
Compound 1Tobacco Mosaic VirusHigh efficacy observed (56.8% curative activity)
Compound 2Herpes Simplex VirusNotable anti-HSV-1 activity reported

The antiviral mechanisms often involve inhibition of viral replication, with some compounds showing enhanced activity when modified with ester groups at specific positions on the pyrazole ring .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. These compounds demonstrate antiproliferative effects across several cancer cell lines:

Cell Line IC50 (μM) Effect
Human Breast Cancer0.75–4.15Significant growth inhibition
Murine Cancer ModelsN/ATumor growth inhibition in vivo

In vivo studies have shown that these compounds can inhibit tumor growth without systemic toxicity, making them promising candidates for further development as anticancer agents .

Antibacterial Activity

The antibacterial properties of pyrazolo[3,4-b]pyridines have also been documented. These compounds have been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusLow μg/mL
Escherichia coliModerate μg/mL

The mechanisms behind their antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Antiviral Efficacy Against HSV-1 : A study evaluated the compound's effect on Vero cells infected with HSV-1. Results indicated a significant reduction in viral load at concentrations as low as 10 μM.
  • Cytotoxicity in Cancer Models : In an orthotopic breast cancer mouse model, administration of the compound led to a marked decrease in tumor size over four weeks without affecting normal tissue proliferation.

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate in a laboratory setting?

The synthesis typically involves nucleophilic substitution reactions using tert-butyl chloroformate under basic conditions. A stepwise approach includes protecting the pyrazolo-pyridine core with tert-butyl groups, followed by chlorination at the 4-position. Purification via silica gel column chromatography (hexane:EtOAc gradient) achieves ≥95% purity . For analogous compounds, coupling agents like EDCI or DCC in anhydrous dichloromethane are effective .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR for confirming substituent positions and tert-butyl group integrity.
  • IR spectroscopy to identify the carbonyl stretch (~1700 cm⁻¹) of the carboxylate group.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for related pyrazolo-pyridines in triclinic systems (e.g., a=6.0568 Å, P1 space group) .

Q. What safety protocols are essential when handling this compound?

Mandatory precautions include:

  • PPE : Nitrile gloves, ANSI-approved goggles, and NIOSH-certified respirators.
  • Storage : Airtight containers at 2–8°C with desiccants (silica gel) to prevent hydrolysis.
  • Emergency measures : Eyewash stations and avoidance of ignition sources, as emphasized in safety guidelines .

Q. What chromatographic methods are effective for purification?

Use silica gel column chromatography with a hexane:EtOAc gradient (8:1 to 4:1) . For challenging separations, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is recommended, as applied to structurally similar heterocycles .

Advanced Research Questions

Q. How can reaction yields be optimized under varying catalytic conditions?

Systematically screen catalysts (e.g., DMAP, triethylamine) and solvents (dichloromethane, THF) at controlled temperatures (0–20°C). Evidence from analogous syntheses highlights DMAP’s role in enhancing efficiency in dichloromethane . Monitor reactions via TLC/HPLC and optimize stoichiometric ratios under inert atmospheres (argon/nitrogen).

Q. What methodologies address discrepancies in reported melting points or spectral data?

Cross-validate purity using HPLC (≥95%) and DSC for precise melting point determination. Polymorphic forms can cause variations; recrystallize in different solvents (ethanol/hexane vs. acetone/water) . XRD analysis (e.g., triclinic P1 system) resolves structural inconsistencies by comparing lattice parameters (a=6.0568 Å, b=12.0047 Å) with literature .

Q. How can computational modeling predict reactivity in nucleophilic substitutions?

Employ DFT calculations (B3LYP/6-31G)* to map electrostatic potential surfaces and identify electrophilic centers. Molecular dynamics simulations model solvent effects (DMSO vs. DCM) on transition states. Parameterization data from analogous pyrazolo-pyridines enable prediction of regioselectivity.

Q. What strategies mitigate decomposition during long-term storage?

Stabilize by storing in argon-purged vials at -20°C with 3Å molecular sieves. Hydrolysis is a key degradation pathway; maintain pH-neutral conditions using additives like 1% triethylamine . Periodically monitor via FTIR to detect carbonyl peak shifts indicating degradation.

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